REACTION_CXSMILES
|
[Br:1][C:2]1[C:9]([CH3:10])=[C:8]([F:11])[CH:7]=[C:6]([Br:12])[C:3]=1[C:4]#[N:5]>C1COCC1>[Br:1][C:2]1[C:9]([CH3:10])=[C:8]([F:11])[CH:7]=[C:6]([Br:12])[C:3]=1[CH2:4][NH2:5]
|
Name
|
|
Quantity
|
1.145 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C#N)C(=CC(=C1C)F)Br
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
stirred for an additional 1.6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was cooled
|
Type
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CUSTOM
|
Details
|
then quenched by the careful addition of methanol (10 mL) and 4M HCl/dioxane (2 mL)
|
Type
|
WAIT
|
Details
|
After 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 50° C. for 45 min
|
Duration
|
45 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×25 mL)
|
Type
|
WASH
|
Details
|
The combined CH2Cl2 extracts were washed with water (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1C)F)Br)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.91 mmol | |
AMOUNT: MASS | 1.16 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |